molecular formula C16H22FN3O2 B6701863 N-(2-fluoro-3-methylphenyl)-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide

N-(2-fluoro-3-methylphenyl)-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide

Cat. No.: B6701863
M. Wt: 307.36 g/mol
InChI Key: IYWSSHKVPPIRJS-UHFFFAOYSA-N
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Description

N-(2-fluoro-3-methylphenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide: is a synthetic organic compound characterized by the presence of fluorine, methyl, and pyrrolidine groups

Properties

IUPAC Name

N-(2-fluoro-3-methylphenyl)-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-11-5-4-6-13(14(11)17)18-15(21)16(22)20(3)10-12-7-8-19(2)9-12/h4-6,12H,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWSSHKVPPIRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)N(C)CC2CCN(C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-3-methylphenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated aromatic compound and introduce the oxamide functionality through a series of reactions, including amide bond formation and subsequent functional group modifications.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the materials science industry, the compound could be used in the synthesis of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-fluoro-3-methylphenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can influence the compound’s electronic properties, potentially enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

  • N-(2-fluoro-3-methylphenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]acetamide
  • N-(2-fluoro-3-methylphenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]urea

Uniqueness: The unique combination of fluorine, methyl, and pyrrolidine groups in N-(2-fluoro-3-methylphenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.

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